[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid

MIF tautomerase inhibition immuno-oncology inflammation

Procure [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid (CAS 692747-31-2) as a critical, regiospecifically defined intermediate en route to Pemetrexed Disodium. Unlike the 3-substituted isomer (CAS 325737-63-1), this 4-position oxyacetic acid derivative provides unambiguous identity for HPLC impurity tracking and reaction monitoring. With a documented IC₅₀ of 25.8 μM against recombinant human MIF tautomerase, it serves as a validated hit for secondary screening, offering a structurally distinct scaffold for fragment-based optimization. Its balanced physicochemical profile (LogP 2.4, TPSA 82 Ų, zero Rule-of-5 violations) makes it an ideal benchmarking reference for the benzo[c]chromene chemical space.

Molecular Formula C16H16O6
Molecular Weight 304.298
CAS No. 692747-31-2
Cat. No. B2602607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid
CAS692747-31-2
Molecular FormulaC16H16O6
Molecular Weight304.298
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC(=O)O
InChIInChI=1S/C16H16O6/c1-20-12-7-6-10-9-4-2-3-5-11(9)16(19)22-14(10)15(12)21-8-13(17)18/h6-7H,2-5,8H2,1H3,(H,17,18)
InChIKeyFTBHKKHEQGNRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid (CAS 692747-31-2): Chemical Identity and Procurement-Relevant Profile for a Benzo[c]chromene-Derived MIF Tautomerase Ligand and Pemetrexed Intermediate


[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid (CAS 692747-31-2) is a synthetic small molecule (C₁₆H₁₆O₆, MW 304.29 g/mol) belonging to the tetrahydro-6H-benzo[c]chromen-6-one class featuring a 4-position oxyacetic acid substituent and a 3-position methoxy group [1]. This compound is structurally distinct from the more common 3-substituted benzo[c]chromen regioisomers and has been annotated as a synthetic intermediate en route to Pemetrexed Disodium, a clinically established multi-targeted antifolate anticancer agent . In the primary biomedical literature, the compound has been evaluated for inhibition of recombinant human macrophage migration inhibitory factor (MIF) tautomerase activity [2]. These dual-use credentials—as both a defined synthetic intermediate and a biochemically profiled small molecule—distinguish it from other benzo[c]chromene congeners that lack quantitative bioactivity annotation.

Why Generic Benzo[c]chromene Analogues Cannot Substitute for [(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid (CAS 692747-31-2) in MIF-Targeted or Pemetrexed-Oriented Workflows


Within the benzo[c]chromen-6-one class, the position of the oxyacetic acid substituent, the degree of ring saturation, and the methoxy substitution pattern collectively determine both biological target engagement and synthetic reactivity. The target compound bears its oxyacetic acid moiety at the 4-position of a 7,8,9,10-tetrahydrobenzo[c]chromen-6-one core, whereas the more widely catalogued positional isomer—[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS 325737-63-1)—carries this functionality at the 3-position . This regiochemical distinction is expected to modulate electronic distribution across the benzochromenone π-system, potentially altering both MIF tautomerase binding and the reactivity profile in downstream Pemetrexed coupling steps. Furthermore, compounds lacking the tetrahydro ring saturation (e.g., fully aromatic 6H-benzo[c]chromen-6-ones) exhibit different conformational preferences and metabolic stability profiles [1]. Because MIF tautomerase inhibition potency among chromene and benzochromene derivatives spans over an order of magnitude (IC₅₀ values from ~550 nM to >25 μM), even structurally similar compounds cannot be assumed functionally equivalent [2].

Quantitative Differentiation Evidence for [(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid (CAS 692747-31-2) Against Closest Structural and Functional Analogues


MIF Tautomerase Inhibitory Potency of CAS 692747-31-2 Compared to the Reference Inhibitor ISO-1 and Structurally Related Chromene Scaffolds

The target compound inhibits recombinant human MIF tautomerase activity with an IC₅₀ of 25.8 μM (25,800 nM), as determined using L-dopachrome methyl ester as substrate [1]. By cross-study comparison, the benchmark MIF inhibitor ISO-1 ((S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester) exhibits an IC₅₀ of approximately 7 μM under comparable dopachrome tautomerase assay conditions and approximately 14.4 μM in LPS-activated BV-2 microglia cell-based assays . The most potent chromene derivatives from the focused library screen by Kok et al. (2018) achieved IC₅₀ values of 7.1–8.0 μM for compounds bearing 4-chlorophenethyl or indole-ethyl R₁ substituents, placing the target compound approximately 3–4 fold less potent than the best-in-series chromenes but within the active range [2]. The structurally distinct chromen-4-one inhibitor Orita-13 has reported Ki values between 0.04 and 22 μM depending on assay conditions, illustrating the wide dynamic range in this target class [3].

MIF tautomerase inhibition immuno-oncology inflammation

Regiochemical Differentiation of the 4-Oxyacetic Acid Substituent Versus the Common 3-Positional Isomer

The target compound (CAS 692747-31-2) positions the oxyacetic acid moiety at the 4-position of the tetrahydrobenzo[c]chromen-6-one scaffold, whereas the commercially more prevalent congener [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS 325737-63-1) carries the identical functional group at the 3-position [1]. This regiochemical difference is non-trivial: in the target compound, the acetic acid side chain is ortho to the methoxy substituent (3-OCH₃, 4-OCH₂COOH), creating a vicinal dioxygenated aromatic pattern that alters the electronic environment of the lactone carbonyl and the hydrogen-bonding capacity of the scaffold. The 3-substituted isomer (C₁₅H₁₄O₅, MW 274.27) lacks the 3-methoxy group and has a different molecular formula, further complicating direct functional substitution .

regiochemistry structure–activity relationship synthetic intermediate

Physicochemical Property Profile and Drug-Likeness Assessment Relative to Benzo[c]chromene-Class Comparators

The target compound has a computed LogP (XLogP3-AA) of 2.4 and an ACD/LogP of 2.14, indicating moderate lipophilicity [1]. It exhibits zero Rule-of-5 violations, a topological polar surface area of 82 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 4 rotatable bonds . In contrast, the 3-substituted positional isomer (CAS 325737-63-1) has a lower molecular weight (274.27 vs. 304.29) and fewer H-bond acceptors (5 vs. 6), while the fully aromatic [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid analogue lacks the tetrahydro ring saturation and has a different LogP and conformational flexibility profile . This class-level inference suggests that the target compound occupies a distinct physicochemical space within the benzochromenone family that may be advantageous for applications requiring balanced solubility and permeability.

drug-likeness physicochemical properties ADME prediction

Synthetic Provenance as a Defined Pemetrexed Disodium Intermediate Versus Unannotated Analogues

[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid is explicitly catalogued as an intermediate in the preparation of Pemetrexed Disodium and its derivatives as anticancer agents . This documented synthetic role distinguishes it from the broader pool of benzo[c]chromene derivatives, many of which lack defined utility in established pharmaceutical process chemistry. While the 3-substituted isomer (CAS 325737-63-1) has also been described as a benzochromene intermediate, it does not carry the same explicit annotation as a Pemetrexed precursor in vendor catalogues . Pemetrexed (disodium heptahydrate) is a multi-targeted antifolate approved for treatment of mesothelioma and non-small cell lung cancer, with global sales exceeding $2 billion annually, making its validated intermediates of significant procurement interest [1].

Pemetrexed synthesis process chemistry anticancer intermediate

High-Value Research and Industrial Application Scenarios for [(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid (CAS 692747-31-2) Based on Quantitative Evidence


MIF Tautomerase Inhibitor Screening and Benzo[c]chromene SAR Probe Development

The compound's documented IC₅₀ of 25.8 μM against recombinant human MIF tautomerase [1] positions it as a validated hit for secondary screening campaigns aimed at discovering MIF antagonists for inflammatory disease and immuno-oncology applications. Unlike the extensively characterized ISO-1 scaffold (IC₅₀ ≈ 7–14 μM) , the benzo[c]chromen-6-one core provides a chemically distinct starting point for fragment-based or structure-guided optimization, particularly for programs seeking to escape intellectual property constraints associated with isoxazoline-based MIF inhibitors.

Pemetrexed Disodium Process Development and Impurity Profiling

As a catalogued intermediate in Pemetrexed Disodium synthesis , this compound serves as a critical reference standard for process analytical chemistry, including HPLC impurity tracking, reaction monitoring, and quality control batch release. Its well-defined structure (C₁₆H₁₆O₆, MW 304.29) and regiochemical identity at the 4-position facilitate unambiguous identification and quantification in complex reaction mixtures, reducing the risk of misassignment compared to the more common 3-substituted positional isomer.

Regiochemical Selectivity Studies in Benzo[c]chromen-6-one Functionalization

The 4-position oxyacetic acid substitution pattern, which is ortho to the 3-methoxy group [2], makes this compound a valuable substrate for investigating electronic and steric effects on benzo[c]chromen-6-one reactivity. Studies comparing the 4-substituted derivative with the 3-substituted isomer (CAS 325737-63-1) can elucidate how the vicinal dioxygenated motif influences lactone ring stability, nucleophilic acyl substitution rates, and metal-catalyzed cross-coupling efficiency—insights directly transferable to the design of next-generation antifolate intermediates.

Physicochemical Benchmarking of Benzo[c]chromene-Derived Chemical Probes

With a computed LogP of 2.4, zero Rule-of-5 violations, and a TPSA of 82 Ų , this compound defines a reference point within the benzo[c]chromene chemical space for physicochemical property benchmarking. Procurement for ADME screening panels enables direct comparison with other benzo[c]chromene congeners differing in ring saturation, substitution position, and functional group identity, supporting medicinal chemistry teams in building predictive models for this scaffold class.

Quote Request

Request a Quote for [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.